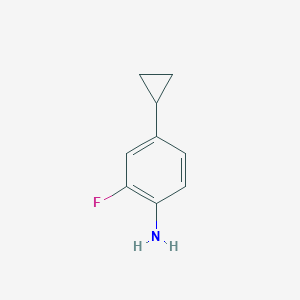

4-Cyclopropyl-2-fluoroaniline

Description

Significance of Aniline Derivatives in Organic Chemistry

Aniline and its derivatives are foundational building blocks in the field of organic chemistry. ontosight.ai These compounds, characterized by an amino group attached to a phenyl ring, serve as versatile precursors and intermediates in the synthesis of a vast array of organic molecules. ontosight.ai Their industrial and scientific importance is underscored by their application in the manufacturing of dyes and pigments, such as the indigo used for blue jeans, and high-performance polymers like polyurethane. sci-hub.se In the realm of fine chemicals, aniline derivatives are crucial for producing pharmaceuticals, agricultural chemicals including herbicides, and materials for the rubber industry, such as antioxidants. wisdomlib.org The reactivity of the aniline core allows for a wide range of chemical modifications, making it an indispensable scaffold for creating complex molecular architectures. wisdomlib.org

The Role of Fluorine in Modulating Chemical and Biological Properties of Aromatic Compounds

The introduction of fluorine into aromatic compounds is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties. rsc.orgacs.org The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological and chemical behavior. mdpi.comnih.govnih.gov Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. mdpi.comhyphadiscovery.com Furthermore, fluorine substitution can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and improve membrane permeability. acs.org These modifications can lead to increased biological potency, better selectivity for target proteins, and improved pharmacokinetic profiles, making fluorination a key tool in drug discovery and development. nih.govnih.gov

Emergence of 4-Cyclopropyl-2-fluoroaniline in Advanced Chemical Synthesis and Applications

This compound stands at the confluence of these three important structural motifs. This compound has gained recognition as a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its structure is a key component for creating certain modern therapeutics. For instance, it serves as a building block in the synthesis of quinolone antibiotics and specific kinase inhibitors. google.comgoogleapis.comthieme-connect.com The strategic arrangement of the cyclopropyl group at the 4-position and the fluorine atom at the 2-position of the aniline ring provides a unique template for constructing molecules with precisely defined three-dimensional shapes and electronic properties, making it a significant tool for medicinal chemists. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 893739-89-4 | sigmaaldrich.comchemsrc.comaksci.com |

| Molecular Formula | C₉H₁₀FN | sigmaaldrich.comaksci.comnih.gov |

| Molecular Weight | 151.18 g/mol | aksci.com |

| Physical Form | Liquid or semi-solid or solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.comchemsrc.com |

| InChI Key | ORYUOTZNRAIMDX-UHFFFAOYSA-N | sigmaaldrich.com |

Research Findings on Synthesis

The synthesis of this compound and related structures is a topic of interest in process chemistry. One patented method describes the preparation of N-cyclopropyl-4-fluoroanilines as intermediates for quinolone antibiotics. google.comgoogleapis.com This process involves the selective reaction of a difluoronitrobenzene derivative with cyclopropylamine. googleapis.com Another approach to synthesizing related haloaniline derivatives involves protecting the amino group of a 2-haloaniline before performing an alkylation reaction, which can proceed under milder conditions. google.com Specifically, the synthesis of Cabozantinib, a tyrosine kinase inhibitor, has involved coupling 4-fluoroaniline with a cyclopropane-1,1-dicarboxylic acid derivative, highlighting the role of fluorinated anilines in constructing complex drug molecules. thieme-connect.com These synthetic strategies underscore the compound's role as a key intermediate that enables the assembly of more elaborate chemical structures.

Propriétés

IUPAC Name |

4-cyclopropyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYUOTZNRAIMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602484 | |

| Record name | 4-Cyclopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-89-4 | |

| Record name | 4-Cyclopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyclopropyl-2-fluoroaniline, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Route 1 : Cyclopropanation via palladium-catalyzed cross-coupling between 2-fluoro-4-halogenated aniline (e.g., 4-bromo-2-fluoroaniline) and cyclopropylboronic acid. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as solvent at 80–100°C for 12–24 hours .

- Route 2 : Direct fluorination of 4-cyclopropylaniline using Selectfluor® in acetonitrile at 60°C. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization : Vary catalyst loading (1–5 mol%), solvent polarity (e.g., THF vs. DMF), and reaction time. Characterize intermediates via (e.g., δ 6.5–7.5 ppm for aromatic protons) and mass spectrometry.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = 70:30 acetonitrile/water. Purity >95% is typical for research-grade material .

- NMR : Confirm substituent positions via (δ -110 to -120 ppm for aromatic fluorine) and (cyclopropyl protons at δ 0.5–1.5 ppm).

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peak at m/z 151.2 [M+H].

Q. How should this compound be stored to maintain stability?

- Methodology :

- Store in amber vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation and thermal degradation. Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess stability via HPLC and TGA .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic and steric properties of this compound in catalytic reactions?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare HOMO-LUMO gaps with analogs (e.g., 4-methyl-2-fluoroaniline) .

- Experimental Validation : Test regioselectivity in electrophilic substitution (e.g., nitration). The cyclopropyl group’s electron-donating effect may direct meta-substitution, contrasting with fluorine’s electron-withdrawing effect.

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodology :

- Solubility Screening : Use shake-flask method in DMSO, chloroform, and THF at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis (λ = 270 nm).

- Contradiction Analysis : Compare results with structurally similar compounds (e.g., 4-(difluoromethylsulphonyl)-2-fluoroaniline, solubility = 2.1 mg/mL in DMSO ). Adjust pH (pKa ≈ 2.5–3.0 ) to assess ionizable groups’ impact.

Q. What decomposition pathways occur under prolonged storage, and how can degradation products be identified?

- Methodology :

- Stability Studies : Use LC-MS/MS to detect degradation products (e.g., oxidation to nitro derivatives or cyclopropane ring-opening).

- Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C based on accelerated degradation data .

Q. How does the fluorine atom affect the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodology :

- Comparative Studies : Perform Suzuki-Miyaura couplings with this compound vs. 4-cyclopropylaniline. Monitor reaction rates via in situ and quantify yields.

- Mechanistic Insight : Fluorine’s electronegativity may slow oxidative addition in Pd-catalyzed reactions but improve regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.